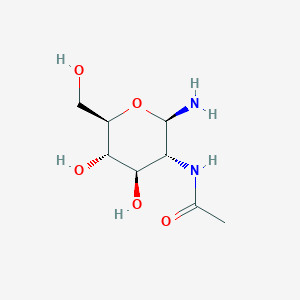

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Description

N-Acetyl-b-glucosaminylamine belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. N-Acetyl-b-glucosaminylamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-acetyl-b-glucosaminylamine is primarily located in the cytoplasm. Outside of the human body, N-acetyl-b-glucosaminylamine can be found in a number of food items such as sweet orange, borage, silver linden, and natal plum. This makes N-acetyl-b-glucosaminylamine a potential biomarker for the consumption of these food products.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 |

Source

|

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114910-04-2, 4229-38-3 |

Source

|

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-acetamido-2-deoxy-beta-D-glucopyranosylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine

Executive Summary

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound, a pivotal glycosylamine intermediate in glycochemistry and drug development. As a derivative of N-acetylglucosamine (GlcNAc), this compound serves as a versatile building block for synthesizing complex glycomimetics, enzyme inhibitors, and various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic application. We will delve into its structural characteristics, stability profile, core reactions, and the analytical methodologies essential for its validation, providing both theoretical grounding and practical, actionable protocols.

Introduction to a Versatile Glycosylamine

This compound, also known as N-acetylglucosaminylamine, belongs to the glycosylamine class of compounds. These molecules are characterized by a glycosyl group linked to an amino group via a β-N-glycosidic bond at the anomeric carbon.[1][2] This structure, effectively a cyclic hemiaminal ether, confers a unique set of chemical properties that distinguish it from its parent sugar, N-acetyl-D-glucosamine (GlcNAc).

The significance of this compound lies in its dual functionality: the reactive primary amine at the C1 position and the inherent chirality and functionality of the GlcNAc scaffold. This makes it a molecule of substantial interest for the pharmaceutical and biotechnology sectors, where it plays a role in exploring biological processes like enzyme catalysis and cell signaling.[1] Its utility as a synthetic intermediate is paramount, particularly in the construction of N-linked glycoconjugates and C-glycoside mimics designed to inhibit glycosidases and glycosyltransferases with high potency.[3] Understanding its chemical behavior is therefore critical for its effective deployment in complex synthetic campaigns.

Physicochemical and Structural Properties

The foundational chemical and physical properties of this compound dictate its handling, reactivity, and analytical profile.

Molecular Structure and Stereochemistry

The compound is a colorless, crystalline solid.[4][5] Its structure is defined by a pyranose ring with an acetamido group at the C2 position and a primary amine at the anomeric C1 carbon. The stereochemistry is crucial; the "D" configuration refers to the stereocenter at C5, and the "beta" (β) anomer designates that the amino group at C1 is equatorial, which is generally the more thermodynamically stable configuration for D-sugars due to the anomeric effect.[3]

-

IUPAC Name: N-[(2R,3S,4R,5S)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[6]

-

Molecular Formula: C₈H₁₆N₂O₅[6]

The presence of multiple hydroxyl groups and the polar amino functionality renders the molecule highly soluble in water and other polar solvents like DMSO and DMF, while its solubility in non-polar organic solvents is limited.[3]

| Property | Value | Source |

| Molecular Weight | 220.22 g/mol | [6] |

| Exact Mass | 220.10592162 Da | [6] |

| Melting Point | 60 °C | [7] |

| XLogP3 | -2.0 | [6] |

| Solubility | High in water | [3][4][5] |

| Form | Powder / Crystalline Solid | [4][7] |

Synthesis and Purification: A Practical Workflow

The synthesis of glycosylamines is primarily achieved through the condensation of a reducing sugar with an amine.[3] For this compound, the most direct approach involves the reaction of N-acetyl-D-glucosamine with ammonia.

Rationale for Synthetic Strategy

The core of the synthesis is a nucleophilic addition of the amine to the carbonyl group of the open-chain tautomer of the sugar. This forms an unstable carbinolamine, which then dehydrates to a Schiff base (imine). This intermediate rapidly cyclizes to the more stable glycosylamine.[3] The choice of solvent and reaction conditions is critical. Anhydrous or neutral conditions are favored to maximize the yield of the glycosylamine and prevent its hydrolysis or rearrangement into the Amadori product.[3] Yields for the reaction of D-glucose with ammonia can range from 50% to 80%, depending on the specific conditions.[3]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Glycosylamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 2-Acetamido-2-deoxy-beta-D-glucosylamine | C8H16N2O5 | CID 46779877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]

A Deep Dive into the Structural Elucidaion of N-Acetyl-beta-D-glucosaminylamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the structural analysis of N-Acetyl-beta-D-glucosaminylamine, a critical monosaccharide derivative implicated in various biological processes. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver a foundational understanding of the principles and practicalities of its structural elucidation. We will explore the core analytical techniques, emphasizing the rationale behind experimental choices to ensure robust and reliable results.

Introduction to N-Acetyl-beta-D-glucosaminylamine

N-Acetyl-beta-D-glucosaminylamine is a derivative of N-acetyl-D-glucosamine, a fundamental component of numerous biopolymers, including chitin and peptidoglycan. The presence of a primary amine group in place of the hydroxyl group at the anomeric carbon distinguishes it from its more common counterpart, N-acetyl-D-glucosamine. This structural modification has significant implications for its chemical reactivity and biological function, making its precise structural characterization paramount in research and development.

This guide will navigate the multifaceted approach required for its structural analysis, from fundamental physicochemical properties to advanced spectroscopic techniques.

Physicochemical Properties and Structural Overview

A thorough understanding of the physicochemical properties of N-Acetyl-beta-D-glucosaminylamine is the bedrock of any analytical endeavor. These properties dictate the selection of appropriate solvents, purification strategies, and analytical conditions.

| Property | Value | Source |

| Chemical Formula | C8H16N2O5 | [1] |

| Average Molecular Weight | 220.223 g/mol | [1] |

| Monoisotopic Molecular Weight | 220.105921632 Da | [1] |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | Inferred from similar structures |

| Solubility | Expected to be soluble in water and polar organic solvents. | [2] |

The core structure consists of a pyranose ring with an acetamido group at the C2 position and a primary amine at the anomeric C1 position, in the beta configuration.

The Analytical Workflow: A Multi-Technique Approach

A definitive structural elucidation of N-Acetyl-beta-D-glucosaminylamine necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; instead, the convergence of data from various methods provides the highest level of confidence.

Caption: The integrated workflow for the structural analysis of N-Acetyl-beta-D-glucosaminylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For N-Acetyl-beta-D-glucosaminylamine, a suite of NMR experiments is essential to assign all proton and carbon signals and to establish connectivity.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of purified N-Acetyl-beta-D-glucosaminylamine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates, but the exchange of labile amine and hydroxyl protons must be considered.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ 0.00).[3]

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on the number of different types of protons, their chemical environments, and their scalar couplings. The anomeric proton (H1) is expected to be a key diagnostic signal.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same spin system, allowing for the tracing of proton connectivity within the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying long-range connectivities and confirming the overall structure, including the position of the N-acetyl group.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.

-

Expected Spectral Features and Interpretation

-

¹H NMR: The anomeric proton (H1) will be a key signal, and its coupling constant (³J(H1,H2)) will be indicative of the β-configuration (typically a large coupling constant of ~8-10 Hz). The N-acetyl methyl group will appear as a sharp singlet around 2.0 ppm.[3]

-

¹³C NMR: The anomeric carbon (C1) will be shifted significantly downfield due to the attached nitrogen. The chemical shifts of the other ring carbons will be characteristic of a pyranose ring.[5]

-

HSQC/HMBC: These experiments will be instrumental in piecing together the carbon skeleton and confirming the attachment of the N-acetyl group to the C2 position.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides precise molecular weight information and, through fragmentation analysis (MS/MS), offers valuable structural insights.

Experimental Protocol: ESI-MS and MS/MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

-

ESI-MS Acquisition:

-

Infuse the sample into the mass spectrometer using an ESI source in positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the accurate mass of the parent ion. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can be used to confirm the elemental composition.

-

-

MS/MS Acquisition:

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

-

Acquire the product ion spectrum. The fragmentation pattern will be characteristic of the molecule's structure.

-

Expected Fragmentation Patterns

The fragmentation of N-Acetyl-beta-D-glucosaminylamine is expected to involve glycosidic bond cleavages and cross-ring cleavages. Key fragment ions would likely correspond to the loss of water, the acetamido group, and parts of the pyranose ring. This fragmentation data can be used to confirm the connectivity of the molecule.

Other Supporting Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as O-H, N-H, C=O (amide I), and N-H bending (amide II) vibrations.

-

X-ray Crystallography: If a suitable single crystal of N-Acetyl-beta-D-glucosaminylamine can be grown, X-ray crystallography can provide an unambiguous determination of the solid-state structure, including absolute stereochemistry.

Data Integration and Structure Validation

The final step in the structural analysis is the integration of all collected data. The proposed structure must be consistent with the information obtained from all analytical techniques.

Caption: A logical diagram illustrating the process of data integration for structural validation.

Conclusion

The structural analysis of N-Acetyl-beta-D-glucosaminylamine is a rigorous process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, from sample preparation to data integration, providing researchers with the foundational knowledge to confidently approach the structural elucidation of this important molecule. By understanding the "why" behind each experimental choice, scientists can ensure the generation of high-quality, reliable data, paving the way for a deeper understanding of its biological roles and potential therapeutic applications.

References

-

PubChem. N-Acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-ACETYL-beta-D-GLUCOSAMINE. National Center for Biotechnology Information. [Link]

-

PubChem. N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-alpha-D-glucosamine. National Center for Biotechnology Information. [Link]

-

PubChem. beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine. National Center for Biotechnology Information. [Link]

-

Muzzarelli, R. A. (1999). Analytical biochemistry and clinical significance of N-acetyl-beta-D-glucosaminidase and related enzymes. EXS, 87, 235–247. [Link]

-

MDPI. Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. [Link]

-

Deng, S., Popova, I., & Dick, R. P. (2011). Chemical structure of N-acetyl-β-D-glucosamine. In Carbohydrate Hydrolases. ResearchGate. [Link]

-

Li, X., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7448-7459. [Link]

-

ChemBK. n-acetyl-beta-d-glucosamine. [Link]

-

ResearchGate. ¹H NMR Spectra of N‐acetyl‐D‐glucosamine and five peaks marked for tracking. [Link]

-

Biological Magnetic Resonance Bank. N-Acetyl-D-glucosamine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). [Link]

-

Shirokane, Y., et al. (1987). Analysis of urinary N-acetyl-beta-D-glucosaminidase using 2,4-dinitrophenyl-1-thio N-acetyl-beta-D-glucosaminide as the substrate. Chemical & pharmaceutical bulletin, 35(5), 2026–2032. [Link]

-

Pseudomonas aeruginosa Metabolome Database. N-Acetyl-D-glucosamine (PAMDB000088). [Link]

-

Horak, E., Hopfer, S. M., & Sunderman, F. W., Jr. (1981). Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. Clinical chemistry, 27(7), 1180–1185. [Link]

-

SpectraBase. N-Acetyl-d-glucosamine. [Link]

-

Le, T. H. (2014). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. Journal of Applicable Chemistry, 3(4), 1729-1733. [Link]

-

Herdyastuti, N., & Cahyaningrum, S. E. (2017). ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Rasayan Journal of Chemistry, 10(1), 226-233. [Link]

-

NIST WebBook. β-N-Acetyl-D-glucosamine, TMS. [Link]

-

Wikipedia. N-acetyl-β-d-glucosaminidase. [Link]

-

Human Metabolome Database. Showing metabocard for N-Acetyl-b-glucosaminylamine (HMDB0001104). [Link]

-

Wikipedia. N-acetyl-beta-glucosaminyl-glycoprotein 4-beta-N-acetylgalactosaminyltransferase. [Link]

-

MassBank. Organic compounds. [Link]

-

EMBL-EBI. N-acetyl-beta-D-glucosaminide (CHEBI:61631). [Link]

-

EMBL-EBI. N-acetyl-D-glucosaminate (CHEBI:38439). [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-b-glucosaminylamine (HMDB0001104) [hmdb.ca]

- 2. chembk.com [chembk.com]

- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

An In-depth Technical Guide to the Solubility of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a deeper understanding and application of this compound's solubility characteristics.

Introduction: A Tale of Two Molecules

In the realm of carbohydrate chemistry, precision in nomenclature is paramount. The subject of this guide, This compound , is a distinct chemical entity that is often confused with the more commonly known N-acetyl-D-glucosamine (NAG) . While both are derivatives of glucose, their structural differences have significant implications for their physicochemical properties, including solubility.

-

N-acetyl-D-glucosamine (NAG): In this molecule, the hydroxyl group at the C2 position of the glucose ring is replaced by an acetamido group (-NHCOCH₃). The anomeric carbon (C1) retains a hydroxyl group. NAG is a fundamental component of various biopolymers, such as chitin and hyaluronic acid[1].

-

This compound: This compound also features an acetamido group at the C2 position. However, the anomeric hydroxyl group at the C1 position is replaced by an amino group (-NH₂). This seemingly minor alteration fundamentally changes the molecule's chemical nature, classifying it as a glycosylamine.

Understanding the solubility of these and similar molecules is critical in various applications, from drug formulation, where bioavailability is key, to synthetic chemistry, where solvent selection dictates reaction success. This guide will focus on the less-studied this compound, leveraging data from its close analog, NAG, to build a comprehensive solubility profile.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, several key structural features dictate its behavior in organic solvents.

Molecular Structure and Polarity

The presence of multiple polar functional groups—hydroxyl (-OH), acetamido (-NHCOCH₃), and a primary amino (-NH₂) group—renders this compound a highly polar molecule. The capacity for extensive hydrogen bonding, both as a donor (from -OH and -NH groups) and as an acceptor (at the oxygen and nitrogen atoms), is the primary determinant of its solubility.

In principle, "like dissolves like." Therefore, this compound is expected to have a higher solubility in polar solvents capable of hydrogen bonding. The introduction of the amino group at the anomeric position, in place of a hydroxyl group, is likely to increase the molecule's overall polarity and hydrogen bonding capacity compared to NAG.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship is critical for processes like crystallization and purification.[1][2][3][4]

-

Solvent Polarity: As discussed, polar solvents will be more effective at dissolving this highly polar compound. The ability of the solvent to participate in hydrogen bonding is a key factor.[2]

-

Molecular Size and Shape: While the molecular size of the solute is fixed, the crystalline structure and particle size can affect the rate of dissolution, though not the equilibrium solubility.[2][3]

-

Presence of Other Solutes: The presence of other compounds, such as salts or other organic molecules, can either increase or decrease solubility through various intermolecular interactions.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a strong theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. It is anticipated to be most soluble in polar, hydrogen-bonding solvents and poorly soluble in non-polar media. For precise applications, the experimental determination of solubility using methods such as the gravimetric protocol detailed in this guide is highly recommended. The comparative data provided for N-acetyl-D-glucosamine serves as a valuable benchmark for estimating the solubility of its glycosylamine counterpart. Further research to generate a comprehensive, quantitative solubility profile of this compound in a range of pharmaceutically and synthetically relevant organic solvents would be a valuable contribution to the field.

References

-

This compound - Introduction. ChemBK. [Link]

-

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide. PubChem. [Link]

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

-

Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. Journal of Surfactants and Detergents. [Link]

-

Du, S., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega, 8(50), 47463–47471. [Link]

-

Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. Pure and Applied Chemistry, 77(3), 559-568. [Link]

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, 33631265. [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. [Link]

-

Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. YouTube. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-acetamido-2-deoxy-β-D-glucopyranosylamine

Introduction

2-acetamido-2-deoxy-β-D-glucopyranosylamine, a derivative of N-acetylglucosamine, is a crucial building block in synthetic carbohydrate chemistry and a compound of significant interest in glycobiology and drug development.[1][2] Its structural integrity is paramount for its successful application in research and pharmaceutical development. This guide provides a comprehensive overview of the stability profile of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, detailing the intrinsic and extrinsic factors that influence its degradation. We will explore the underlying chemical principles governing its stability, recommend optimal storage conditions, and present methodologies for its stability assessment, thereby equipping researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling and utilization.

I. The Chemical Stability Landscape of 2-acetamido-2-deoxy-β-D-glucopyranosylamine

The stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine is primarily dictated by the labile N-glycosidic bond, which is susceptible to hydrolysis. The rate and extent of this degradation are significantly influenced by environmental factors, most notably pH and temperature.

The Critical Role of pH in Solution Stability

Glycosylamines, as a class of compounds, exhibit a characteristic pH-dependent stability profile.[3] Contrary to what might be intuitively expected, 2-acetamido-2-deoxy-β-D-glucopyranosylamine is least stable in the slightly acidic to neutral pH range (approximately pH 4-7).[3] Within this range, the rate of hydrolysis is significantly accelerated.[3] Conversely, the compound demonstrates greater stability in strongly acidic or alkaline conditions.[3]

This seemingly paradoxical behavior can be attributed to the mechanism of hydrolysis, which involves the protonation of the ring oxygen or the exocyclic nitrogen atom, followed by the nucleophilic attack of water. At very low pH, the high concentration of protons leads to extensive protonation of the amine group, which electrostatically repels the incoming proton required for the hydrolysis of the glycosidic bond, thus slowing down the reaction. In strongly alkaline solutions, the concentration of protons is too low for effective catalysis of the hydrolysis reaction.

Temperature as a Key Determinant of Stability

As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of 2-acetamido-2-deoxy-β-D-glucopyranosylamine. Elevated temperatures provide the necessary activation energy for the hydrolytic cleavage of the N-glycosidic bond, leading to an accelerated rate of degradation. Therefore, maintaining low temperatures is critical for preserving the integrity of the compound, both in solid form and in solution.

II. Unraveling the Degradation Pathways

The primary degradation pathway for 2-acetamido-2-deoxy-β-D-glucopyranosylamine is hydrolysis, which results in the cleavage of the N-glycosidic bond to yield N-acetyl-D-glucosamine and ammonia.

In the context of drug formulation, where this compound might interact with other molecules, the Maillard reaction is a significant degradation pathway to consider.[4] This complex series of reactions is initiated by the condensation of the amino group of 2-acetamido-2-deoxy-β-D-glucopyranosylamine with a carbonyl group of a reducing sugar, forming a Schiff base. This unstable intermediate can then undergo an Amadori rearrangement to form a more stable ketosamine.[4] These subsequent reactions can lead to the formation of a complex mixture of degradation products.

The potential degradation pathways are visualized in the diagram below:

Caption: Major degradation pathways of 2-acetamido-2-deoxy-β-D-glucopyranosylamine.

III. Recommended Storage and Handling Protocols

Based on the inherent instability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, strict adherence to appropriate storage and handling protocols is essential to maintain its purity and activity.

Solid-State Storage

For long-term storage, 2-acetamido-2-deoxy-β-D-glucopyranosylamine should be stored as a solid powder at refrigerated temperatures, specifically between 2°C and 8°C .[1] The container should be tightly sealed to protect the compound from moisture, which can initiate hydrolysis even in the solid state. It is also advisable to store the compound in a desiccator to further minimize exposure to humidity.

Storage of Solutions

Aqueous solutions of 2-acetamido-2-deoxy-β-D-glucopyranosylamine are particularly prone to degradation and should be prepared fresh whenever possible. If short-term storage is unavoidable, the following conditions are recommended:

-

pH: The pH of the solution should be adjusted to be either strongly acidic (pH < 3) or strongly alkaline (pH > 9) to minimize the rate of hydrolysis.

-

Temperature: Solutions should be stored at 2-8°C and protected from light.

-

Duration: Storage of aqueous solutions should not exceed 24 hours.

Table 1: Summary of Recommended Storage Conditions

| Form | Temperature | Conditions |

| Solid | 2-8°C | Tightly sealed container, protected from moisture. |

| Solution | 2-8°C | Freshly prepared. If stored, adjust pH to <3 or >9. |

IV. Methodologies for Stability Assessment

A robust stability assessment program is crucial for determining the shelf-life of 2-acetamido-2-deoxy-β-D-glucopyranosylamine and for ensuring the quality of formulations containing this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[5][6] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby providing insights into its degradation pathways and the specificity of the analytical methods used for its analysis.[5][6]

Protocol for Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of 2-acetamido-2-deoxy-β-D-glucopyranosylamine in a suitable solvent (e.g., water or a buffer).

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.

-

Neutral Hydrolysis: Incubate in water at 60°C for various time points.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for various time points.

-

Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating analytical method.

Analytical Techniques for Stability Monitoring

The choice of analytical technique is critical for accurately monitoring the degradation of 2-acetamido-2-deoxy-β-D-glucopyranosylamine and for quantifying its degradation products.

HPLC is the workhorse technique for stability testing due to its ability to separate the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) is suitable for detecting the acetamido group. For more sensitive and specific detection, a mass spectrometer (LC-MS) can be used.[1][7]

Caption: Workflow for a stability-indicating HPLC method.

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.[8][9][10][11][12] By comparing the NMR spectra of the stressed and unstressed samples, it is possible to identify changes in the chemical structure and to characterize the degradation products formed. Both ¹H and ¹³C NMR can provide valuable information.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying degradation products.[1][7][13][14] It provides molecular weight information that can be used to deduce the structure of the degradants. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that aid in structural confirmation.[1][7]

V. Conclusion

The stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine is a critical consideration for its use in research and development. This guide has provided a detailed overview of the factors influencing its stability, its degradation pathways, and the recommended conditions for its storage and handling. By understanding the chemical principles that govern its degradation and by implementing robust stability assessment methodologies, researchers can ensure the integrity of this important molecule and the reliability of their experimental outcomes. The protocols and analytical strategies outlined herein provide a framework for the systematic evaluation of the stability of 2-acetamido-2-deoxy-β-D-glucopyranosylamine, enabling its confident application in the advancement of glycoscience and pharmaceutical development.

References

-

Isbell, H. S., & Frush, H. L. (1951). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. Journal of Research of the National Bureau of Standards, 46(2), 132-149. [Link]

-

Semantic Scholar. (n.d.). Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Study of the isomeric Maillard degradants, glycosylamine and Amadori rearrangement products, and their differentiation via MS2 fingerprinting from collision-induced decomposition of protonated ions. Rapid Communications in Mass Spectrometry, 35(9), e9062. [Link]

-

Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]

-

Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. The Journal of Organic Chemistry, 23(9), 1309-1319. [Link]

-

Berendsen, H. J. C., et al. (1985). Glycosides of N-hydroxy-N-arylamine derivatives. Part 3. Kinetic and mechanistic studies on the degradation reaction of O-glycosides of N-hydroxy-N-arylamines and their acetohydroxamic acids in acidic and alkaline media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2135-2141. [Link]

-

Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]

-

Usui, T., et al. (1998). Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus Rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide. Bioscience, Biotechnology, and Biochemistry, 62(8), 1581-1585. [Link]

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

-

Le, L., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(3), 2539-2546. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-4. [Link]

-

Manivasagam, G., et al. (2016). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. Journal of Biological Chemistry, 291(42), 22000-22010. [Link]

-

ResearchGate. (n.d.). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. Retrieved from [Link]

-

Sharma, S., & Singh, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38397-38403. [Link]

-

Velan, B., et al. (1995). N-glycosylation of human acetylcholinesterase: effects on activity, stability and biosynthesis. Biochemical Journal, 311(Pt 1), 267–274. [Link]

-

Wikipedia. (n.d.). Glycoside hydrolase. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis of New Glycosylamine Derivatives based on Carbohydrates. Retrieved from [Link]

-

Hahm, H. S., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(12), e202114755. [Link]

-

Tarantino, M. E., & Delaney, S. (2022). Kinetic Analysis of the Effect of N-Terminal Acetylation on Thymine DNA Glycosylase. Biochemistry, 61(10), 895–908. [Link]

-

Wang, W. (2000). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Drug Targeting, 8(6), 373-388. [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage mechanisms. ChemRxiv. [Link]

-

CAZypedia. (n.d.). Glycoside hydrolases. Retrieved from [Link]

-

Hui, J. P., & Ganesan, A. (1998). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Peptides, 19(4), 633–638. [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems. Analytical Chemistry, 94(1), 309-317. [Link]

-

ResearchGate. (n.d.). Influence of pH on the rates (k non values) of hydrolysis of glycosides.... Retrieved from [Link]

-

MTS Training. (n.d.). Live Online Course: How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

-

Giner, J. L., et al. (2016). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Journal of Natural Products, 79(9), 2413–2417. [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]

-

The Pharmaceutical and Chemical Journal. (2017). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. Retrieved from [Link]

-

Lickert, S., et al. (2019). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. Journal of Chemical Theory and Computation, 15(11), 6334–6344. [Link]

-

Corzana, F., et al. (2019). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 119(13), 8083–8141. [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

BEPLS. (2022). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide in Pure and Bulk Drug. Retrieved from [Link]

-

De Rosa, C., et al. (2021). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Molecules, 26(11), 3144. [Link]

-

ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Retrieved from [Link]

-

arXiv. (2023). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on the stability of glucoamylase. Retrieved from [Link]

-

Liu, Y., et al. (2014). Effects of temperature and additives on the thermal stability of glucoamylase from Aspergillus niger. Journal of Molecular Catalysis B: Enzymatic, 108, 80-86. [Link]

Sources

- 1. Study of the isomeric Maillard degradants, glycosylamine and Amadori rearrangement products, and their differentiation via MS2 fingerprinting from collision-induced decomposition of protonated ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pharmasm.com [pharmasm.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Tube Degradation Method for Sugar Analysis of Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 12. data.mlr.press [data.mlr.press]

- 13. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of N-Acetyl-β-D-glucosaminylamine: A Technical Guide for Researchers

Preamble: Scrutinizing a Niche Metabolite in Glycoprotein Catabolism

In the intricate landscape of cellular metabolism, the roles of many small molecules remain partially understood, often overshadowed by their more prominent structural relatives. N-Acetyl-β-D-glucosaminylamine is one such molecule. While structurally similar to the well-studied N-Acetyl-D-glucosamine (GlcNAc), N-Acetyl-β-D-glucosaminylamine occupies a distinct and critical niche within the lysosomal pathway of glycoprotein degradation. This technical guide provides an in-depth exploration of the biological role of N-Acetyl-β-D-glucosaminylamine, moving beyond a superficial overview to offer researchers, scientists, and drug development professionals a comprehensive understanding of its origins, potential fate, and the methodologies for its investigation. We will delve into the established biochemistry of its formation, the pathological consequences of its metabolic pathway's disruption, and the current frontiers of research into its cellular functions.

I. The Genesis of N-Acetyl-β-D-glucosaminylamine: A Product of Lysosomal Glycoprotein Catabolism

The primary and most definitively established biological role of N-Acetyl-β-D-glucosaminylamine is that of a catabolite in the lysosomal degradation of N-linked glycoproteins.

A. The Final Step of Glycoasparagine Cleavage

N-linked glycoproteins, upon reaching the lysosome for turnover, undergo systematic degradation by a series of hydrolases. The final linkage to be cleaved is the amide bond between the asparagine residue of the peptide backbone and the innermost N-Acetyl-D-glucosamine of the glycan chain. This crucial step is catalyzed by the lysosomal enzyme N(4)-(β-N-acetylglucosaminyl)-L-asparaginase (Aspartylglucosaminidase, AGA) [1].

The enzymatic reaction is as follows:

N(4)-(β-N-acetyl-D-glucosaminyl)-L-asparagine + H₂O → N-Acetyl-β-D-glucosaminylamine + L-aspartate [2]

This reaction is the sole source of cellular N-Acetyl-β-D-glucosaminylamine.

B. The Pathological Significance: Aspartylglucosaminuria (AGU)

The critical nature of this metabolic step is underscored by the consequences of its failure. A deficiency in the AGA enzyme, resulting from mutations in the AGA gene, leads to the autosomal recessive lysosomal storage disorder Aspartylglucosaminuria (AGU) [1]. In AGU, the undigested glycoasparagines accumulate within lysosomes, leading to their dysfunction and causing a cascade of cellular and systemic pathologies. The clinical manifestations of AGU are severe and progressive, including intellectual disability, skeletal abnormalities, and neurodegeneration[1]. The study of AGU provides the most compelling evidence for the importance of the metabolic pathway that produces N-Acetyl-β-D-glucosaminylamine.

II. The Cellular Journey and Putative Functions of N-Acetyl-β-D-glucosaminylamine: An Uncharted Territory

While the formation of N-Acetyl-β-D-glucosaminylamine is well-defined, its subsequent metabolic fate and potential biological activities are less clear and represent a frontier in our understanding.

A. Lysosomal Egress: A Probable Route

Once produced within the lysosome, N-Acetyl-β-D-glucosaminylamine must be transported out to the cytosol to prevent its accumulation. While specific transporters for N-Acetyl-β-D-glucosaminylamine have not been identified, studies on the structurally similar N-acetyl-D-glucosamine (GlcNAc) provide a plausible model. Research has shown that lysosomes possess a specific transport system for N-acetyl-D-glucosamine and N-acetyl-D-galactosamine[3]. This transporter is competitively inhibited and distinct from those for other monosaccharides and amino acids[3]. It is highly probable that N-Acetyl-β-D-glucosaminylamine utilizes this or a similar transport system for its export from the lysosome.

Diagram: Proposed Lysosomal Egress of N-Acetyl-β-D-glucosaminylamine

Caption: Proposed pathway for the production and egress of N-Acetyl-β-D-glucosaminylamine from the lysosome.

B. Potential Metabolic Fates in the Cytosol

Following its transport into the cytosol, the metabolic fate of N-Acetyl-β-D-glucosaminylamine is currently unknown. Several possibilities exist, drawing parallels with the metabolism of related amino sugars:

-

Conversion to N-Acetyl-D-glucosamine: It is conceivable that an aminotransferase or a similar enzyme could convert the amine group at the anomeric carbon to a hydroxyl group, yielding N-Acetyl-D-glucosamine (GlcNAc). GlcNAc can then enter mainstream metabolic pathways, such as the hexosamine biosynthetic pathway (HBP), where it can be phosphorylated and ultimately used for the synthesis of UDP-GlcNAc, a crucial donor for glycosylation reactions[4][5].

-

Direct Phosphorylation: An alternative, though less likely, route could involve direct phosphorylation of N-Acetyl-β-D-glucosaminylamine by a kinase, creating a novel phosphorylated intermediate.

-

Excretion: If no specific metabolic pathway exists for its utilization, N-Acetyl-β-D-glucosaminylamine may be recognized as a metabolic end-product and targeted for excretion from the cell.

C. Is There a Signaling Role?

The potential for N-Acetyl-β-D-glucosaminylamine to act as a signaling molecule is an intriguing but entirely speculative area. The structurally related GlcNAc is a key component of O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory importance[1][2][4][5]. O-GlcNAcylation is involved in nutrient sensing and regulates a vast array of cellular processes[6]. Given its structural similarity to GlcNAc, it is tempting to hypothesize that N-Acetyl-β-D-glucosaminylamine could modulate cellular signaling, perhaps by interacting with enzymes involved in the O-GlcNAc cycle or by acting as a ligand for yet unidentified receptors. However, there is currently no direct evidence to support such a role.

III. Methodologies for the Study of N-Acetyl-β-D-glucosaminylamine

The study of N-Acetyl-β-D-glucosaminylamine is hampered by the lack of commercially available standards and validated analytical methods. However, methodologies developed for the analysis of N-Acetyl-D-glucosamine can be adapted and optimized for this purpose.

A. Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most promising technique for the specific and sensitive quantification of N-Acetyl-β-D-glucosaminylamine in complex biological matrices such as cell lysates, plasma, and urine.

Experimental Protocol: Proposed LC-MS/MS Method

-

Sample Preparation:

-

For plasma or cell lysates, perform protein precipitation with a cold organic solvent such as acetonitrile (1:3 v/v).

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Chromatographic Separation:

-

Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of this polar analyte.

-

A suitable mobile phase system would be a gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

The mass transition would need to be empirically determined, but a likely precursor ion in positive ionization mode would be the [M+H]⁺ ion (m/z 221.1). Fragmentation would likely involve the loss of the acetamido group or cleavage of the glycosidic bond.

-

| Parameter | Proposed Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The amine group is readily protonated. |

| Precursor Ion (Q1) | m/z 221.1 | [M+H]⁺ of N-Acetyl-β-D-glucosaminylamine. |

| Product Ion (Q3) | To be determined empirically | Likely fragments would correspond to the pyranose ring or loss of the N-acetyl group. |

| Internal Standard | Stable isotope-labeled N-Acetyl-β-D-glucosaminylamine (if available) or a structurally similar compound. | For accurate quantification. |

Diagram: LC-MS/MS Workflow for N-Acetyl-β-D-glucosaminylamine Quantification

Caption: A proposed workflow for the quantification of N-Acetyl-β-D-glucosaminylamine using LC-MS/MS.

B. Chemical Synthesis of an Analytical Standard

The availability of a pure analytical standard is paramount for accurate quantification and for conducting in vitro functional studies. While no direct synthesis for N-Acetyl-β-D-glucosaminylamine is readily available in the literature, a plausible synthetic route can be devised based on established carbohydrate chemistry. A potential strategy would involve the selective introduction of an amine group at the anomeric position of a suitably protected N-Acetyl-D-glucosamine derivative.

IV. Future Directions and Concluding Remarks

The study of N-Acetyl-β-D-glucosaminylamine is still in its infancy. While its role as a product of glycoprotein catabolism is established, its broader biological significance remains an open and exciting field of inquiry. Key questions that need to be addressed include:

-

What is the definitive metabolic fate of N-Acetyl-β-D-glucosaminylamine in the cytosol?

-

Does N-Acetyl-β-D-glucosaminylamine have any signaling or regulatory functions, particularly in the context of lysosomal nutrient sensing?

-

Can the cellular levels of N-Acetyl-β-D-glucosaminylamine serve as a biomarker for lysosomal storage diseases or other metabolic disorders?

Answering these questions will require the development of robust analytical tools and the synthesis of chemical probes to trace its journey and interactions within the cell. For researchers in glycobiology, lysosomal biology, and drug development for metabolic diseases, N-Acetyl-β-D-glucosaminylamine represents a novel avenue of investigation with the potential to uncover new layers of cellular regulation and pathology.

V. References

-

N4-(beta-N-acetylglucosaminyl)-L-asparaginase. Grokipedia.

-

Liu, Y., Li, Z., Liu, G., Jia, J., Li, S., & Yu, C. (2008). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. Journal of Chromatography B, 862(1-2), 150-154.

-

Slawson, C., & Hart, G. W. (2011). New insights into metabolic signaling and cell survival: the role of β-O-linkage of N-acetylglucosamine. Current Opinion in Cell Biology, 23(2), 172-179.

-

Farkas, E., Kandra, L., & Antal, Z. (2012). Synthesis of β-(1→ 6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate research, 356, 135-140.

-

N4-(beta-N-acetylglucosaminyl)-L-asparaginase. Wikipedia.

-

Mobley, H. L., & Doyle, R. J. (1983). Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis. Journal of bacteriology, 156(1), 9-16.

-

Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215). Human Metabolome Database.

-

N-Acetyl-D-Glucosamine synthesis. ChemicalBook.

-

Chatham, J. C., & Marchase, R. B. (2010). Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system. Journal of molecular and cellular cardiology, 49(2), 346-354.

-

Muzzarelli, R. A. (1999). Analytical biochemistry and clinical significance of N-acetyl-beta-D-glucosaminidase and related enzymes. Experientia. Supplementum, 87, 235-247.

-

Liberman, L., & Cvitkovitch, D. G. (2013). Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. Journal of bacteriology, 195(1), 12-21.

-

Mobley, H. L., & Doyle, R. J. (1983). Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis. Journal of bacteriology, 156(1), 9-16.

-

Cao, Z. L., Zhu, C., Wu, W. Y., Zhu, D. D., Qian, D., Zhu, J., ... & Liu, W. W. (2020). Synthesis of N-acyl-D-glucosamines. Journal of Carbohydrate Chemistry, 39(9), 472-484.

-

Sashiwa, H., Fujishima, S., Yamano, N., Kawasaki, N., Nakayama, A., Muraki, E., & Aiba, S. I. (2003). Production of N-Acetyl-D-glucosamine from β-Chitin by Enzymatic Hydrolysis. Chemistry Letters, 32(8), 742-743.

-

Jonas, A. J., & Jobe, H. (1989). Transport of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine by rat liver lysosomes. The Journal of biological chemistry, 264(9), 5051-5056.

-

Horak, E., Hopfer, S. M., & Sunderman, F. W. (1981). Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. Clinical chemistry, 27(7), 1180-1185.

-

Inouye, Y., Onodera, K., Kitaoka, S., & Kirii, T. (1955). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Institute for Chemical Research, Kyoto University, 33(6), 270-271.

-

N-Acetyl-β-D-Glucosaminidase (NAG). Sigma-Aldrich.

-

Nurfikari, A., & de Boer, J. (2021). Concentrations (mg/L) of glucosamine and N-acetylglucosamine in... ResearchGate.

-

Asano, N., Kato, A., Oseki, K., Kizu, H., & Matsui, K. (2012). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Bioorganic & medicinal chemistry, 20(1), 224-230.

-

Notoya, Y., & Endo, T. (1990). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical chemistry, 36(3), 460-463.

-

Jung, K., Priem, F., Henke, W., Klotzek, S., & Becker, S. (1991). Evaluation of methods for determining N-acetyl-beta-D-glucosaminidase in urine of rats without purification of urine samples. Journal of experimental animal science, 34(4), 147-152.

-

N-acetyl-β-d-glucosaminidase. Wikipedia.

-

N-Acetyl-D-glucosamine (PAMDB000088). P. aeruginosa Metabolome Database.

-

US5030721A - Novel N-acetyl-β-D-glucosamine derivatives and a process for production... Google Patents.

-

Al-Soud, W. A., & Gonzalez, F. J. (2024). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Scientific Reports, 14(1), 1-10.

-

LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC Technologies.

-

CN101830938B - Preparation method of N-acetyl-D-glucosamine. Google Patents.

-

Li, X., Wang, Y., Zhang, Y., Wang, Y., & Chen, J. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. International Journal of Molecular Sciences, 25(1), 592.

-

Bame, K. J., & Rome, L. H. (1985). alpha-glucosaminide N-acetyltransferase. Evidence for a transmembrane acetylation mechanism. The Journal of biological chemistry, 260(20), 11293-11299.

-

Freeman, C., & Hopwood, J. J. (1992). Human acetyl-coenzyme A:alpha-glucosaminide N-acetyltransferase. Kinetic characterization and mechanistic interpretation. The Biochemical journal, 288(Pt 3), 929-937.

-

Thelen, A. M., & Zoncu, R. (2017). Lysosome: regulator of lipid degradation pathways. Trends in cell biology, 27(11), 833-844.

Sources

- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine by rat liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]

The Pivotal Role of N-Acetyl-D-glucosamine in Cellular Homeostasis and Disease: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (NAG), a fundamental amino sugar, is far more than a simple structural component within biological systems. It stands at the crossroads of metabolism, signaling, and post-translational modification, playing a critical role in cellular function and the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the mechanism of action of NAG, with a primary focus on its journey through the hexosamine biosynthetic pathway and its subsequent role as the substrate for O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory significance. We will dissect the intricate interplay between O-GlcNAcylation and phosphorylation, detail the enzymatic machinery that governs this modification, and provide validated experimental protocols for its investigation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to explore the multifaceted roles of NAG in health and disease.

Introduction: N-Acetyl-D-glucosamine - A Monosaccharide of Great Significance

N-Acetyl-D-glucosamine (GlcNAc or NAG) is an amide derivative of the monosaccharide glucose and is a ubiquitous molecule in biology.[1] While it is widely recognized as the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods, and a key component of bacterial cell walls, its functions within mammalian systems are profoundly more nuanced and intricate.[1] NAG is a critical building block for the synthesis of complex carbohydrates, including glycosaminoglycans (GAGs) such as hyaluronic acid, which are essential components of the extracellular matrix.[2][3] However, the most dynamic and arguably one of the most crucial roles of NAG is as the precursor for a vital post-translational modification known as O-GlcNAcylation. This modification, the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, acts as a nutrient sensor and a key regulator of a vast array of cellular processes.[4] Dysregulation of NAG metabolism and O-GlcNAcylation has been implicated in a host of pathologies, including diabetes, neurodegenerative diseases, and cancer.[5][6] This guide will illuminate the molecular mechanisms that underpin the diverse functions of NAG.

The Hexosamine Biosynthetic Pathway: The Gateway to O-GlcNAcylation

The journey of N-Acetyl-D-glucosamine from a simple sugar to a powerful signaling molecule begins with the Hexosamine Biosynthetic Pathway (HBP). This metabolic route integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy donor substrate for O-GlcNAcylation: uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[4]

The key steps of the HBP are as follows:

-

Glucose Entry and Conversion to Fructose-6-Phosphate: Glucose enters the cell and is phosphorylated to glucose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate of glycolysis.[7]

-

The Rate-Limiting Step: Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the first and rate-limiting step of the HBP.[4][8]

-

Acetylation: Glucosamine-6-phosphate is then acetylated by glucosamine-6-phosphate N-acetyltransferase (GNA1) to form N-acetylglucosamine-6-phosphate, utilizing acetyl-CoA.[9]

-

Isomerization: N-acetylglucosamine-phosphate mutase (AGM) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.[10]

-

UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to produce UDP-GlcNAc.[9]

The flux through the HBP is highly sensitive to the nutrient status of the cell, making UDP-GlcNAc a key indicator of cellular energy levels.

Caption: The Hexosamine Biosynthetic Pathway (HBP).

O-GlcNAcylation: A Dynamic Post-Translational Modification

O-GlcNAcylation is the covalent attachment of a single N-acetylglucosamine molecule to the hydroxyl group of serine or threonine residues of target proteins. This modification is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor.[4] The removal of O-GlcNAc is also catalyzed by a single enzyme, O-GlcNAcase (OGA).[4] This dynamic cycling of O-GlcNAc allows for rapid and reversible regulation of protein function in response to cellular signals.

The O-GlcNAc Cycling Enzymes: OGT and OGA

The specificity of O-GlcNAcylation is determined by the substrate recognition of OGT and OGA.

-

O-GlcNAc Transferase (OGT): OGT is a highly conserved enzyme with a unique bipartite structure consisting of a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain.[11] The TPR domain is thought to be involved in substrate recognition and protein-protein interactions, allowing OGT to target a diverse range of proteins.[4]

-

O-GlcNAcase (OGA): OGA is a bifunctional enzyme with an N-terminal glycoside hydrolase domain responsible for removing O-GlcNAc and a C-terminal histone acetyltransferase (HAT)-like domain of currently unknown function.[11]

The activities of OGT and OGA are tightly regulated by various mechanisms, including their subcellular localization, interaction with other proteins, and post-translational modifications.[12]

Caption: Western Blotting Workflow for O-GlcNAc Detection.

Immunoprecipitation of O-GlcNAcylated Proteins

This technique allows for the enrichment of a specific O-GlcNAcylated protein of interest.

Protocol:

-

Cell Lysis: Lyse cells as described above.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest overnight at 4°C. [13]4. Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Analysis: Analyze the eluate by Western blotting with an anti-O-GlcNAc antibody. [13]

Mass Spectrometry for O-GlcNAc Site Identification

Mass spectrometry (MS) is the gold standard for identifying the specific serine or threonine residues that are O-GlcNAcylated. [14] Workflow:

-

Protein/Peptide Enrichment: Enrich for O-GlcNAcylated proteins or peptides using methods such as lectin affinity chromatography (with Wheat Germ Agglutinin), immunoaffinity purification with anti-O-GlcNAc antibodies, or chemoenzymatic labeling. [14][15]2. Enzymatic Digestion: Digest the enriched proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they preserve the labile O-GlcNAc modification. [1][14]4. Data Analysis: Identify the O-GlcNAcylated peptides and pinpoint the modification sites using specialized software.

OGT and OGA Activity Assays

These assays are crucial for studying the regulation of the O-GlcNAc cycling enzymes.

OGT Activity Assay (Radiometric):

-

Reaction Mixture: Prepare a reaction mixture containing a peptide substrate, UDP-[³H]GlcNAc, and the OGT enzyme source. [16]2. Incubation: Incubate the reaction at 37°C.

-

Separation: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc using methods like solid-phase extraction. [16]4. Quantification: Quantify the incorporated radioactivity using a scintillation counter. [16] OGA Activity Assay (Colorimetric):

-

Reaction Mixture: Prepare a reaction mixture containing a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and the OGA enzyme source. [17]2. Incubation: Incubate the reaction at 37°C.

-

Stop Reaction and Color Development: Stop the reaction and induce color development by adding a high pH solution. [17]4. Measurement: Measure the absorbance at the appropriate wavelength to determine the amount of product formed. [17]

Conclusion and Future Directions

N-Acetyl-D-glucosamine is a molecule of profound biological importance, acting as a central hub that integrates metabolism and cellular signaling. Its role as the substrate for O-GlcNAcylation places it at the heart of a regulatory network that influences a vast array of cellular processes. The intricate crosstalk between O-GlcNAcylation and phosphorylation highlights the complexity and elegance of cellular regulation. As our understanding of the mechanisms of NAG and O-GlcNAcylation continues to grow, so too will our ability to develop novel therapeutic strategies for a wide range of diseases. The experimental approaches outlined in this guide provide a foundation for researchers to further unravel the complexities of this fascinating and critical area of biology.

References

-

Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]

-

Hart, G. W., et al. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. The Journal of Biological Chemistry. [Link]

-

Tagliamento, M., et al. (2021). O-GlcNAcylation and Phosphorylation Crosstalk in Vascular Smooth Muscle Cells: Cellular and Therapeutic Significance in Cardiac and Vascular Pathologies. International Journal of Molecular Sciences. [Link]

-

van der Wagt, B., et al. (2017). Elucidating crosstalk mechanisms between phosphorylation and O-GlcNAcylation. Proceedings of the National Academy of Sciences. [Link]

-

Xu, S., et al. (2021). MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation. RSC Chemical Biology. [Link]

-

Wang, Z., et al. (2008). Cross-talk between GlcNAcylation and phosphorylation: Site-specific phosphorylation dynamics in response to globally elevated O-GlcNAc. Proceedings of the National Academy of Sciences. [Link]

-

Slawson, C., et al. (2010). Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates cytokinesis. Science Signaling. [Link]

-

Vitabase. N-acetyl-glucosamine & Inflammatory Bowel Disorders. Vitabase. [Link]

-

Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science. [Link]

-

Hanover, J. A., et al. (2012). The enzymes of O-GlcNAc cycling (OGT and OGA) and their regulation. ResearchGate. [Link]

-

Hahne, G., et al. (2013). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Semantic Scholar. [Link]

-

Rexach, J. E., et al. (2012). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Current Protocols in Chemical Biology. [Link]

-

RxList. (2021). N-acetyl Glucosamine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

-

Yang, X., & Qian, K. (2017). Protein O-GlcNAcylation: emerging mechanisms and functions. Nature Reviews Molecular Cell Biology. [Link]

-

Levine, Z. G., & Walker, S. (2021). Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Glycobiology. [Link]

-

Wikipedia. (n.d.). N-Acetylglucosamine. Wikipedia. [Link]

-

Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. PubMed. [Link]

-

Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols. [Link]

-

Hettick, J. M., & Boyce, M. (2018). Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting. Methods in Enzymology. [Link]

-

Li, Y., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry. [Link]

-

Talent, J. M., & Gracy, R. W. (1996). Pilot study of oral polymeric N-acetyl-D-glucosamine as a potential treatment for patients with osteoarthritis. Clinical Therapeutics. [Link]

-

Wani, A. H., et al. (2017). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]

-

Rubin, B. R., et al. (2001). Oral polymeric N-acetyl-D-glucosamine and osteoarthritis. The Journal of the American Osteopathic Association. [Link]

-

Simental-Mendía, M., et al. (2023). Effectiveness and Safety of Glucosamine in Osteoarthritis: A Systematic Review. Medicina. [Link]

-

Casi.org. (2025). Who Benefits from N-Acetyl-D-Glucosamine (NAG)? Exploring Its Role in Supporting Gut Health and Barrier Integrity. casi.org. [Link]

-

Salvatore, S., et al. (2000). A pilot study of N-acetyl glucosamine, a nutritional substrate for glycosaminoglycan synthesis, in paediatric chronic inflammatory bowel disease. Alimentary Pharmacology & Therapeutics. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammatory Bowel Disorders and n-acetyl-glucosamine. Caring Sunshine. [Link]

-

Thompson, A. D., et al. (2021). A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation. Analytical Biochemistry. [Link]

-

Rubin, B. R., et al. (2001). Oral polymeric N-acetyl-D-glucosamine and osteoarthritis. Semantic Scholar. [Link]

-

Alteen, M. G., et al. (2020). Methods for generating protein-specific O-GlcNAcylation. ResearchGate. [Link]

-

PubChem. (n.d.). UDP-N-acetyl-D-glucosamine biosynthesis II. PubChem. [Link]

-

Tashima, Y. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols. [Link]

-

Sharif, T., et al. (2018). Schematic depiction of high-throughput assays for activity of OGT and OGA against peptide substrates. ResearchGate. [Link]

-

Lewis, Y. E., et al. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. Journal of the American Chemical Society Au. [Link]

-

Lewis, Y. E., et al. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. ACS Publications. [Link]

-

Ahmed, Z., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. ResearchGate. [Link]

-

Vasconcelos-Cruz, I., et al. (2021). The hexosamine biosynthetic pathway. ResearchGate. [Link]

-

Trinidad, J. C., et al. (2012). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Methods in Molecular Biology. [Link]

-

Rat Genome Database. (n.d.). hexosamine biosynthetic pathway. Medical College of Wisconsin. [Link]

-